(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol
Description
(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a hydroxymethyl group and a phenylhexenyl side chain
Properties
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(2)8-9-17(16-6-4-3-5-7-16)12-20-11-10-18(14-21)19(22)13-20/h3-7,9,15,18-19,21-22H,8,10-14H2,1-2H3/b17-9+/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLRPAIGWDTMDK-DVRKUDKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C(CN1CCC(C(C1)O)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C(\CN1CC[C@@H]([C@H](C1)O)CO)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Attachment of the Phenylhexenyl Side Chain: The phenylhexenyl side chain can be attached through a coupling reaction, such as a Heck reaction, involving a phenylhexenyl halide and the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylhexenyl side chain can be reduced to a phenylhexyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
Oxidation: Carboxyl derivatives.
Reduction: Saturated phenylhexyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its unique structure allows it to be used in studies of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl group and the phenylhexenyl side chain play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(hydroxymethyl)-1-phenylpiperidin-3-ol: Lacks the hexenyl side chain, making it less hydrophobic.
(3R,4R)-4-(hydroxymethyl)-1-[(Z)-2-phenylethenyl]piperidin-3-ol: Has a shorter side chain, affecting its binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
